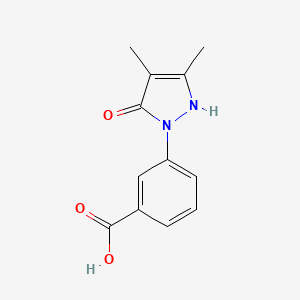

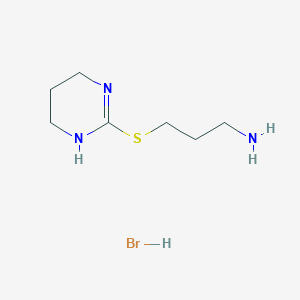

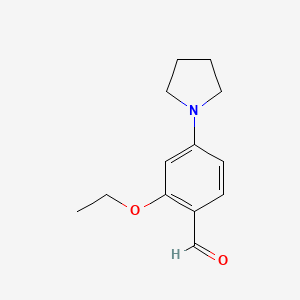

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

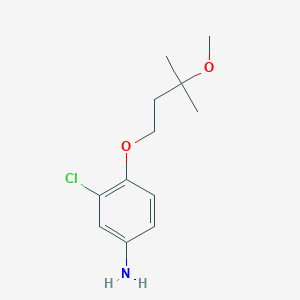

The compound 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the synthesis and properties of related pyrimidine derivatives are discussed, which can provide insights into the compound's characteristics.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, diastereoselective syntheses of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones involve the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate in a one-pot reaction, which could be related to the synthesis of the compound . Additionally, the Vilsmeier reaction of 3-aminopropenamides has been used for the one-pot synthesis of pyrimidin-4(3H)-ones, which might offer a pathway for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, as well as the presence of additional functional groups, can significantly influence the chemical behavior and biological activity of these compounds. The stereochemical outcome of the product is determined by the orientations of the exocyclic and endocyclic groups, as seen in the synthesis of thioxotetrahydropyrimidin-4(1H)-ones .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions. For example, a Pd-catalyzed coupling reaction of 6-hydroxy-2-(prop-2-yn

Applications De Recherche Scientifique

Synthetic Pathways and Catalytic Applications

Research on pyranopyrimidine derivatives highlights the importance of hybrid catalysts in synthesizing complex pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These compounds, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, demonstrating the compound's synthetic versatility and potential for creating lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Biological Activities

Anti-Inflammatory Properties : Substituted tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, indicating the potential of pyrimidine compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Applications : Functionalized quinazolines and pyrimidines, including derivatives similar in structure to the compound of interest, find applications in optoelectronic materials due to their luminescent and electroluminescent properties. This includes usage in organic light-emitting diodes (OLEDs) and as materials for nonlinear optical applications, highlighting the potential utility of pyrimidine derivatives in electronic device fabrication (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antidepressant Targets : The study of antidepressants targeting 5-HT1A receptors found that compounds with pyrimidine structures, among others, exhibit antidepressant effects. This indicates the potential role of pyrimidine derivatives in the development of new treatments for depression (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).

Propriétés

IUPAC Name |

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGSJXDDWDZLSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCCCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424940 |

Source

|

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide | |

CAS RN |

435345-26-9 |

Source

|

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)